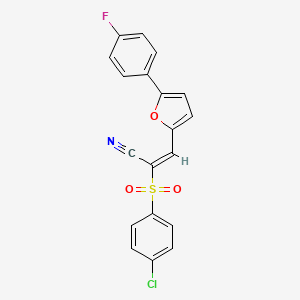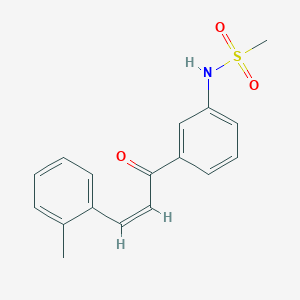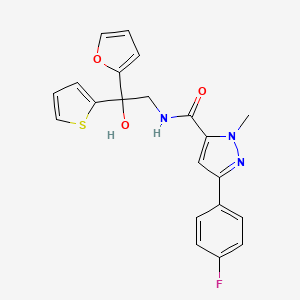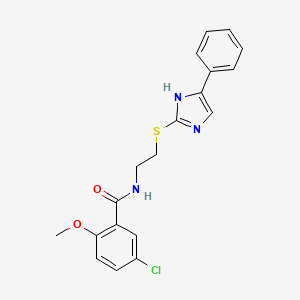![molecular formula C25H29N5O2S B2365144 N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide CAS No. 1251625-57-6](/img/structure/B2365144.png)
N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activity
Heterocyclic compounds derived from similar chemical structures have been synthesized for their potential anti-inflammatory, analgesic, antibacterial, antifungal, anthelmintic, and anticancer activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant biological activities, highlighting the broad therapeutic potential of these compounds in treating various conditions. These include cyclooxygenase inhibitors with notable COX-2 selectivity, analgesic, and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Multifunctional Antioxidants for Age-Related Diseases
Analogues structurally similar to the query compound have been studied for their antioxidant properties, specifically targeting age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds possess free radical scavenger groups, showing efficacy in protecting cells against oxidative stress-induced damage, indicating their potential in preventive treatments for these conditions (Jin, Randazzo, Zhang, & Kador, 2010).
Anticancer Activity
The research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines demonstrates the anticancer potential of compounds structurally related to the query molecule. These compounds have been synthesized and evaluated for their antiproliferative effect, with certain derivatives showing significant activity against various cancer cell lines, highlighting the possibility of developing new anticancer agents based on this chemical framework (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Novel HIV-1 Reverse Transcriptase Inhibitors
The synthesis and evaluation of analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide for inhibition of HIV-1 reverse transcriptase (RT) activity demonstrate the compound's potential as a base structure for developing new classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research underlines the therapeutic applications of such compounds in antiviral treatments, showcasing their ability to offer significant improvements over existing treatments for HIV (Romero et al., 1994).
Potential for Atrial Fibrillation Treatment
Exploratory studies into compounds with similar structural characteristics have reviewed their antiarrhythmic activity, particularly for the treatment of atrial fibrillation. This includes evidence from both pre-clinical and clinical studies suggesting potential atrio-selectivity, warranting further investigation into these compounds as novel pharmacological approaches for managing atrial fibrillation (Hancox & Doggrell, 2010).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-8-9-19(2)20(14-18)28-24(31)16-33-25-15-23(26-17-27-25)30-12-10-29(11-13-30)21-6-4-5-7-22(21)32-3/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBCMQNSQRVDIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2365061.png)
![5-ethyl-1-(4-methylphenyl)-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2365062.png)

![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B2365066.png)
![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)
![3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)




![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)
